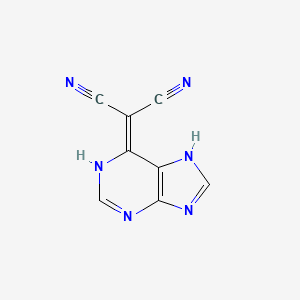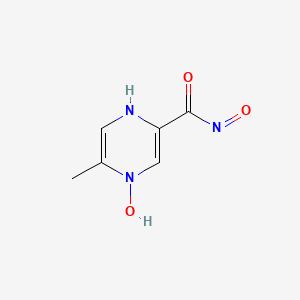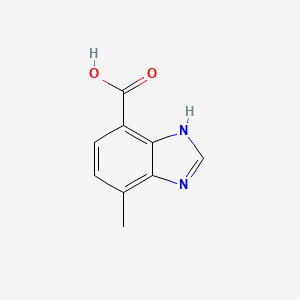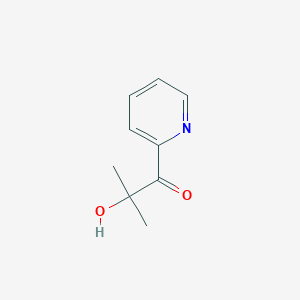
(1,7-Dihydro-6H-purin-6-ylidene)propanedinitrile
Overview
Description
(1,7-Dihydro-6H-purin-6-ylidene)propanedinitrile, also known as DPPN, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and catalysis.
Mechanism of Action
The mechanism of action of (1,7-Dihydro-6H-purin-6-ylidene)propanedinitrile is not fully understood. However, it is believed that this compound exerts its biological activity by interacting with cellular targets such as enzymes and receptors. In material science, this compound acts as a linker between metal ions or organic molecules to form MOFs and COFs. In catalysis, this compound acts as a ligand to stabilize transition metal complexes and facilitate catalytic reactions.
Biochemical and Physiological Effects
This compound has been shown to exhibit anticancer and antiviral activities in various in vitro and in vivo studies. It has also been investigated for its potential use as a fluorescent probe for imaging biological systems. However, the exact biochemical and physiological effects of this compound are still under investigation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (1,7-Dihydro-6H-purin-6-ylidene)propanedinitrile in lab experiments is its ease of synthesis and purification. This compound can be synthesized using simple and readily available starting materials, and the resulting product can be purified by recrystallization using a suitable solvent. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in biological assays.
Future Directions
There are several future directions for the research and development of (1,7-Dihydro-6H-purin-6-ylidene)propanedinitrile. In medicinal chemistry, further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its anticancer and antiviral activities. In material science, the use of this compound as a building block for the synthesis of MOFs and COFs is still in its infancy, and further research is needed to develop new materials with unique properties and applications. In catalysis, the use of this compound as a ligand for the synthesis of transition metal complexes is a promising area of research, and further studies are needed to optimize the catalytic activity and selectivity of these complexes.
Scientific Research Applications
(1,7-Dihydro-6H-purin-6-ylidene)propanedinitrile has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, this compound has been shown to exhibit anticancer and antiviral activities. It has also been investigated for its potential use as a fluorescent probe for imaging biological systems. In material science, this compound has been used as a building block for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). In catalysis, this compound has been used as a ligand for the synthesis of transition metal complexes that exhibit catalytic activity in various reactions.
properties
IUPAC Name |
2-(1,7-dihydropurin-6-ylidene)propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N6/c9-1-5(2-10)6-7-8(13-3-11-6)14-4-12-7/h3-4H,(H,11,13)(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGISGUIIBHUBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=C(C#N)C#N)NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00541948 | |
| Record name | (1,7-Dihydro-6H-purin-6-ylidene)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00541948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74512-36-0 | |
| Record name | (1,7-Dihydro-6H-purin-6-ylidene)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00541948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[4-(Propan-2-yl)-1H-imidazol-5-yl]ethan-1-amine](/img/structure/B3357621.png)
![2-(3-Azabicyclo[3.2.0]heptan-3-yl)ethan-1-ol](/img/structure/B3357633.png)

![2-Methyl-2H-benzo[f]isoindole-4,9-dione](/img/structure/B3357651.png)


![Piperazine, 1-methyl-4-[3-(trifluoromethyl)phenyl]-](/img/structure/B3357668.png)

![6-Methyl-1,2-dihydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B3357690.png)
![Methyl (2E)-[(diphenylmethyl)imino]acetate](/img/structure/B3357694.png)

![4-Hydroxy-9h-pyrido[3,4-b]indole-1-carboxaldehyde](/img/structure/B3357705.png)